Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
Overview
Description
“Bis(2-methoxyethyl) diazene-1,2-dicarboxylate”, also known as DMEAD, is a chemical compound with the CAS number 940868-64-4 . It is used in scientific research .
Molecular Structure Analysis
The molecular formula of “Bis(2-methoxyethyl) diazene-1,2-dicarboxylate” is C8H14N2O6 . Its molecular weight is 234.20700 .Physical And Chemical Properties Analysis
“Bis(2-methoxyethyl) diazene-1,2-dicarboxylate” has a density of 1.23±0.1 g/cm3 (20 °C, 760 mmHg), a boiling point of 322.9±27.0 °C (760 mmHg), and a melting point of 39.9-40.4 °C (toluene/hexane) .Scientific Research Applications
Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability
Bis(2-methoxyethyl)aminosulfur trifluoride, closely related to Bis(2-methoxyethyl) diazene-1,2-dicarboxylate, has been identified as an effective agent for transforming various functional groups. Its stability and broad-spectrum utility mark its significance in organic synthesis, particularly in the conversion of alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives (Lal, Pez, Pesaresi, & Prozonic, 1999).
Selective Lead(II) Extraction Using Acyclic Polyether Dicarboxylic Acids
Compounds synthesized from Bis(2-methoxyethyl) diazene-1,2-dicarboxylate, possessing pseudo-18-crown-6 frameworks, are effective in selective Pb(II) extraction. This research indicates the potential use of these compounds in environmental remediation, particularly in the selective extraction of lead from various sources, highlighting an important application in environmental chemistry (Hayashita et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHKJMVOHWKSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)N=NC(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044944 | |
Record name | 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dmead | |
CAS RN |
940868-64-4 | |
Record name | Bis(2-methoxyethyl) Azodicarboxylate (This product is only available for selling domestically in Japan) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.